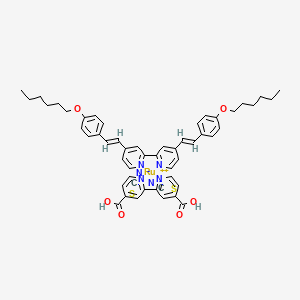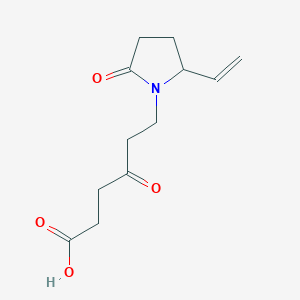
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves the use of Ethyl Succinoyl Chloride as a starting material. The synthetic route typically includes the following steps:
Reaction with Ethyl Succinoyl Chloride: The starting material reacts with other reagents to form intermediate compounds.
Formation of the Pyrrolidinyl Ring: The intermediate compounds undergo cyclization to form the pyrrolidinyl ring structure.
Vinylation: The final step involves the addition of a vinyl group to the pyrrolidinyl ring.
Analyse Des Réactions Chimiques
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of bivalent ligands for D2/D3 dopamine receptors.
Biology: The compound is involved in the preparation of antimicrobial pyrrolo-isoquinolinones.
Medicine: It is studied as an impurity in the drug Vigabatrin, which is used to treat epilepsy.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular processes.
Comparaison Avec Des Composés Similaires
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Vigabatrin: A drug used to treat epilepsy, which shares structural similarities with the compound.
Pyrrolidinyl Derivatives: Compounds with similar pyrrolidinyl ring structures but different functional groups.
Vinyl-Substituted Compounds: Compounds with vinyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of the pyrrolidinyl ring and vinyl group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
2512190-67-7 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-9-3-5-11(15)13(9)8-7-10(14)4-6-12(16)17/h2,9H,1,3-8H2,(H,16,17) |
Clé InChI |
HJZHGIXQBNKRFN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(=O)N1CCC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


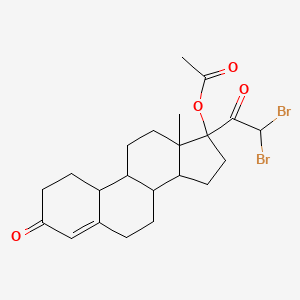

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
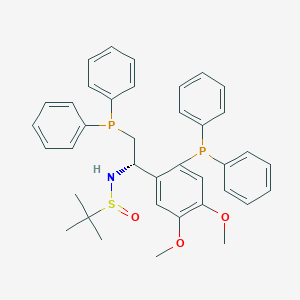
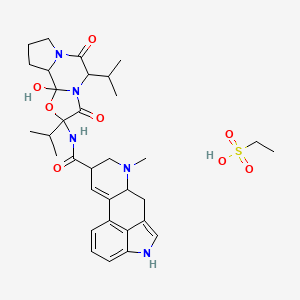
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)



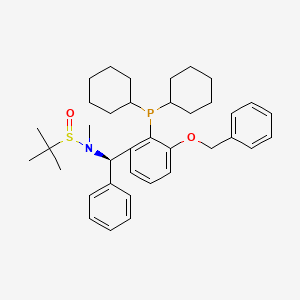
![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
